(S)-Tetrahydro-2H-pyran-3-OL, with the chemical formula CHO and a molecular weight of 102.13 g/mol, is a chiral compound belonging to the class of tetrahydropyrans. This compound features a saturated six-membered ring with an alcohol functional group at the 3-position. It is characterized by its high solubility in water and organic solvents, making it a versatile compound in various chemical applications .
Tetrahydropyran derivatives exhibit a range of biological activities, making them intriguing candidates for drug discovery. Studies suggest their potential in developing drugs for various conditions, including:
(S)-Tetrahydro-2H-pyran-3-OL has shown potential biological activities, including:
Several methods have been developed for synthesizing (S)-Tetrahydro-2H-pyran-3-OL:
(S)-Tetrahydro-2H-pyran-3-OL is utilized in various fields:
Interaction studies involving (S)-Tetrahydro-2H-pyran-3-OL focus on its binding affinity and effects on biological targets. Investigations into its interactions with enzymes and receptors have shown promising results, particularly regarding its potential as a lead compound for drug development. Studies have indicated that it may interact with neurotransmitter systems, suggesting avenues for neuropharmacological applications .
(S)-Tetrahydro-2H-pyran-3-OL shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
(S)-Tetrahydrofuran-2-ylmethanol | 72886-97-6 | 1.00 | Contains a tetrahydrofuran ring instead of pyran |
(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol | 204509-08-0 | 0.81 | Hydroxymethyl group at position 5 |
4-Methyltetrahydro-2H-pyran-4-ol | 7525-64-6 | 0.73 | Methyl group at position 4 |
2-(Tetrahydro-2H-pyran-4-yl)ethanol | 4677-18-3 | 0.70 | Ethanol substituent providing different reactivity |
(S)-Tetrahydro-2H-pyran-3-OL is unique due to its specific stereochemistry and functionalization at the 3-position, which influences its biological properties and reactivity compared to similar compounds.